D-Allose-d1

Stable Isotope Dilution Assay LC-MS/MS Quantification Internal Standard Validation

LC-MS quantification of D-allose in biological matrices is confounded by matrix-induced ion suppression (35-65%) and analyte loss during preparation. D-Allose-d1 (≥98% purity, 98 atom % D) serves as a stable isotope dilution internal standard to correct these errors. • +1.0063 Da mass shift; linear range 0.5-1000 ng/mL • Non-exchangeable C-3 deuteration ensures 24-hr label integrity • Supports PK studies, SGLT1 transport kinetics, and intracellular D-allose measurement in cancer models Supplied as a solid. Ambient shipping.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12401453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose-d1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5D
InChIKeyGZCGUPFRVQAUEE-WSVZDRBMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allose-d1: Deuterated Internal Standard for LC-MS Quantification


D-Allose-d1 is a stable isotope-labeled analog of the rare monosaccharide D-allose, possessing a single deuterium substitution at the C-3 position (molecular weight: 181.16 g/mol, exact monoisotopic mass: 181.06966 Da) [1]. As the C-3 epimer of D-glucose, the parent compound D-allose is an endogenous metabolite with demonstrated anti-proliferative, anti-inflammatory, and reactive oxygen species (ROS)-suppressing activities [2]. D-Allose-d1 is supplied as a solid with a chemical purity of ≥98% and an isotopic enrichment of 98 atom % D, engineered specifically to serve as an internal standard for the quantitative bioanalysis of D-allose via liquid chromatography–mass spectrometry (LC-MS) .

Deuterated internal standard for D-allose LC-MS quantification
Non-exchangeable C-3 label supports method robustness
Corrects matrix effects in plasma and tissue bioanalysis

Why Unlabeled or Alternative Labels Fall Short as Internal Standards


The informed selection of D-Allose-d1 over unlabeled D-allose or other isotope-labeled analogs is critical for quantitative accuracy in mass spectrometry. Unlabeled D-allose, when used as an external standard, cannot correct for analyte losses during sample preparation, matrix-induced ion suppression, or variations in ionization efficiency, which can lead to systematic quantification errors exceeding 20-50% in complex biological matrices [1]. While carbon-13 (D-Allose-13C) and oxygen-18 (D-Allose-18O2) labeled versions provide alternative mass shifts, deuterium substitution at the non-exchangeable C-3 position of D-Allose-d1 yields a precise +1.0063 Da mass increment without altering the chromatographic retention time as significantly as multi-atom 13C or 18O labels, thereby minimizing isotope effects on reversed-phase LC separation [2].

Unlabeled D-allose external calibration
Cannot correct for matrix-induced ion suppression, leading to quantification errors exceeding 20–50% in biological matrices.
13C or 18O labeled analogs
Larger mass shifts may alter chromatographic retention; higher synthesis cost compared to the monodeuterated standard.
Exchangeable-label (O-D) internal standards
Rapid back-exchange to protium in aqueous media compromises isotopic purity and method robustness over time.

Evidence-Based Advantages of D-Allose-d1 Over Alternative Standards


Defined +1 Da Mass Shift and 98 Atom % D Enrichment

D-Allose-d1 provides a specific +1.0063 Da mass shift relative to unlabeled D-allose (monoisotopic mass: 180.06339 Da vs. 181.06966 Da), enabling definitive discrimination by tandem mass spectrometry in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes [1]. The isotopic enrichment of D-Allose-d1 is certified at 98 atom % D, which limits the unlabeled carryover signal to ≤2%, thus ensuring a linear dynamic range for quantification spanning 0.5–1000 ng/mL in plasma when used at a fixed internal standard concentration of 50 ng/mL . In contrast, unlabeled D-allose as an external calibrant exhibits matrix-dependent ion suppression of 35-65% in protein-precipitated plasma extracts, generating quantification inaccuracies of 25-40% at low concentrations [2].

Mass Shift & Enrichment
Context-dependent
+1.0063 Da mass shift; 98 atom % D enrichment; unlabeled carryover ≤2%
Supports ISTD method validation context
Matrix-effect correction confirmed in plasma
Stable Isotope Dilution Assay LC-MS/MS Quantification Internal Standard Validation

C-3 Deuteration Stability Versus Exchangeable Label Positions

D-Allose-d1 carries its deuterium label at the C-3 position (confirmed by InChI isotopic layer: /i5D), which is a non-exchangeable methine position that is chemically inert under physiological pH and typical sample preparation conditions [1]. This contrasts with deuterium labels placed at hydroxyl positions (e.g., O-D), which undergo rapid back-exchange to protium in aqueous media, leading to label loss of >10% within 2 hours at pH 7.4 and 37°C [2]. D-Allose-18O2 (Δm/z = +4) provides a larger mass shift but introduces potential for 18O exchange at the anomeric and exocyclic hydroxyls under acidic or basic conditions. D-Allose-13C labels (Δm/z = +1 for single 13C; Δm/z = +6 for 13C6) offer equivalent non-exchangeability but at a 3-10× higher synthesis cost relative to the monodeuterated analog .

C-3 Label Stability
Class-level
Non-exchangeable C-3 methine; label loss
Label integrity supports method robustness
Contrast with O-D labels losing >10% in 2 h
Mitochondrial ROS Response
Head-to-head
D-Allose abolished rotenone-induced ROS; D-glucose enhanced ROS
Reported mitochondrial ROS endpoint context
Neuro2A cell model, 25 mM treatment
Cell Proliferation Inhibition
Head-to-head
46% inhibition of MOLT-4F cells at 5 mM; 0% for D-sorbose, L-xylose
Reported cell-model endpoint context
C-3 epimer selectivity over other aldohexoses
Intestinal Transporter Specificity
Context-dependent
D-Allose absorption blocked >95% by SGLT1 inhibitor KGA-2727
Supports SGLT1 transporter study context
91.2% urinary recovery in rats at 8 g/kg
Hydrogen-Deuterium Exchange Stability Isotopic Label Integrity Method Robustness

Parent D-Allose Suppresses Mitochondrial ROS Versus D-Glucose

In a direct comparison, D-allose eliminated hydroxyl radicals to the same extent as D-glucose but, unlike D-glucose, did not enhance mitochondrial ROS production. When Neuro2A cells were treated with rotenone (mitochondrial complex I inhibitor), the presence of D-glucose (25 mM) induced a significant increase in intracellular ROS levels, whereas D-allose (25 mM) completely prevented this rotenone-induced ROS generation [1]. Furthermore, D-allose produced significantly less intracellular ATP than D-glucose and actively inhibited D-glucose-stimulated ATP synthesis, indicating competition at the cellular level [1]. These differential cellular effects are attributable to the C-3 epimeric configuration of D-allose, which alters substrate recognition by hexokinase and downstream glycolytic enzymes, establishing a structure-specific pharmacological profile absent in D-glucose or D-allulose [2].

Mitochondrial ROS Response
Head-to-head
D-Allose abolished rotenone-induced ROS; D-glucose enhanced ROS
Reported mitochondrial ROS endpoint context
Neuro2A cell model, 25 mM treatment
Reactive Oxygen Species (ROS) Mitochondrial Function C-3 Epimer Selectivity

Anti-Proliferative Activity Against MOLT-4F Leukemia Cells

In a systematic evaluation of rare aldohexoses against human leukemia MOLT-4F cells, D-allose at 5 mM inhibited cell proliferation by 46%, while D-idose achieved 60% inhibition [1]. Critically, the structurally related sugars D-sorbose (a ketohexose isomer), 6-deoxy-D-idose, and L-xylose showed no detectable anti-proliferative activity at the identical 5 mM concentration [1]. D-Glucose at equivalent concentrations does not exhibit anti-proliferative effects, confirming that the C-3 epimeric configuration of D-allose is a structural determinant of this biological activity [2]. The deuterium label at C-3 in D-Allose-d1 preserves this stereochemical feature and enables accurate quantification of D-allose in cellular uptake and metabolism studies designed to elucidate its mechanism of action.

Cell Proliferation Inhibition
Head-to-head
46% inhibition of MOLT-4F cells at 5 mM; 0% for D-sorbose, L-xylose
Reported cell-model endpoint context
C-3 epimer selectivity over other aldohexoses
Anti-Proliferative Activity Rare Aldohexose SAR Cancer Cell Metabolism

SGLT1-Mediated Absorption Versus GLUT5-Dependent Transport

D-Allose is absorbed in the rat small intestine exclusively via sodium-dependent glucose cotransporter 1 (SGLT1), with its plasma concentration increase being completely blocked by the SGLT1-specific inhibitor KGA-2727 (0–180 min post-dose) [1]. In contrast, D-allulose (D-psicose), another rare sugar with therapeutic potential, is transported via GLUT5, as demonstrated by its enhanced absorption in fructose-fed rats with upregulated intestinal GLUT5 expression [2]. D-Glucose utilizes SGLT1 for intestinal absorption but differs from D-allose in its subsequent metabolic fate—D-allose is largely excreted intact in urine (91.2% recovery in rats within 24 h at 8 g/kg oral dose) [1], while D-glucose undergoes rapid glycolysis. This transporter specificity has direct implications for study design: D-Allose-d1 is the required internal standard for measuring D-allose bioavailability in pharmacokinetic studies where SGLT1 inhibitors or GLUT5-modulating diets are co-administered.

Intestinal Transporter Specificity
Context-dependent
D-Allose absorption blocked >95% by SGLT1 inhibitor KGA-2727
Supports SGLT1 transporter study context
91.2% urinary recovery in rats at 8 g/kg
Intestinal Transporter Specificity SGLT1 vs. GLUT5 Oral Bioavailability

High-Value Application Scenarios for D-Allose-d1


Quantitative LC-MS/MS Analysis in Pharmacokinetic Studies

D-Allose-d1 is optimally deployed as a stable isotope dilution internal standard for the absolute quantification of D-allose in plasma, urine, and tissue homogenates. Its +1.0063 Da mass shift and 98 atom % D enrichment provide the analytical specificity required for accurate measurement across a linear range of 0.5–1000 ng/mL, correcting for matrix effects that cause 35–65% ion suppression in protein-precipitated biological samples . This application directly supports preclinical pharmacokinetic studies of D-allose as a therapeutic candidate in cancer, ischemia-reperfusion injury, and metabolic disease models.

Cellular Uptake and SGLT1 Transporter Specificity Assays

Because D-allose absorption is mediated by SGLT1 rather than GLUT5, D-Allose-d1 serves as a non-metabolizable tracer for quantifying SGLT1 transport activity in Caco-2 monolayer permeability assays, HEK293-SGLT1 overexpression models, and isolated intestinal segments. The non-exchangeable C-3 deuteration ensures label integrity throughout 24-hour incubation periods, enabling kinetic parameter determination (Km, Vmax) for D-allose transport without interference from metabolic degradation [1].

Anti-Proliferative Mechanism Investigation in Leukemia Cells

In MOLT-4F leukemia cells, where D-allose (5 mM) exhibits 46% proliferation inhibition, D-Allose-d1 functions as a precise internal standard for measuring intracellular D-allose concentrations in time-course and dose-response experiments. This is essential for correlating cellular drug exposure with TXNIP expression changes and glucose uptake inhibition, enabling robust structure-activity relationship studies that distinguish D-allose from inactive aldohexoses like D-sorbose and L-xylose [2].

Mitochondrial ROS and ATP Modulation in C-3 Epimer Comparison

D-Allose-d1 enables accurate normalization of D-allose concentrations in Neuro2A cell-based assays where the parent compound uniquely suppresses rotenone-induced mitochondrial ROS without enhancing ATP production, in contrast to D-glucose. This application is critical for pharmacological differentiation studies examining how C-3 epimerization alters mitochondrial substrate recognition and redox regulation [3].

Application
Selection Property
Validation Focus
D-Allose LC-MS/MS quantification in biological matrices
Deuterated ISTD with defined mass shift
Matrix-effect correction and linear dynamic range
SGLT1 transporter specificity assays
Non-exchangeable C-3 label for incubation integrity
Kinetic parameters under SGLT1 inhibition
Cell-model mechanism investigation in leukemia cells
Labeled analog preserves C-3 epimer structure
Intracellular D-allose quantification in dose-response
Mitochondrial ROS and ATP modulation comparison
Parent compound C-3 epimer selectivity
Rotenone-challenged Neuro2A cell assays
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